

Core Subject: LHVS (Cysteine Protease Inhibitor)

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Compound of Interest

Compound Name: LHVS

Cat. No.: B8093374

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This technical guide provides a comprehensive overview of the **LHVS** inhibitor, a potent tool compound used in biomedical research. It details its chemical identity, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Full Chemical Name

The full chemical name for **LHVS** is N-[(2S)-1-[[[E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide.[1] It is also commonly referred to as Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone.[2]

Chemical Structure Details:

- Formula: $C_{28}H_{37}N_3O_5S$ [1][3]
- Molecular Weight: 527.68 g/mol [3]
- CAS Number: 170111-28-1[1][3]

Mechanism of Action

LHVS is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against the cathepsin family.[3][4][5] Its mechanism relies on a vinyl sulfone moiety that acts as a Michael acceptor. This group forms a covalent bond with the catalytic thiol residue in the active site of cysteine proteases, leading to irreversible inhibition.

While it is a broad-spectrum or non-selective inhibitor, it shows particular potency against cathepsin S.[6] However, it also demonstrates inhibitory activity against other cathepsins such as K, L, and B.[3][6] This lack of specificity is a critical consideration in experimental design.[6]

Quantitative Inhibitory Data

The inhibitory activity of **LHVS** has been quantified against various targets in different experimental systems.

Target Enzyme/Process	Species/System	Inhibitory Concentration (IC50/Ki)	Reference(s)
Cathepsin S (CatS)	In vitro (enzyme assay)	Ki = 5.9 nM	
Cathepsin L (CatL)	In vitro (enzyme assay)	Ki = 0.72 µM	
Cathepsin B (CatB)	In vitro (enzyme assay)	Ki = 39 µM	
Toxoplasma gondii Invasion	In vitro (cell-based)	IC50 = 10 µM	[3][4][5]
Cathepsins K, L, S, B	Osteoclasts (cell-based)	Effective at 5 µM	[3]
Cathepsin S (specific)	HOM2 cells (cell-based)	Effective at 1-5 nM	[3]

Key Biological Effects and Applications

LHVS has been utilized as a research tool to probe the function of cysteine proteases in various biological contexts.

- Immunology: By inhibiting cathepsin S, a key enzyme in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, **LHVS** can be used to study immune modulation.[1][7]

- **Parasitology:** It effectively blocks the secretion of microneme proteins in the parasite *Toxoplasma gondii*, which are essential for host cell invasion.[\[3\]](#)[\[4\]](#)
- **Osteoclast Biology:** **LHVS** inhibits cathepsin K, a critical protease in bone resorption. It has been shown to reduce the formation of actin rings in osteoclasts, a key cellular structure for bone degradation.[\[3\]](#)
- **Neuroscience:** The inhibitor has been reported to have neuroprotective effects in models of traumatic brain injury and can reverse mechanical hyperalgesia in neuropathic pain models.[\[8\]](#)

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

1. Inhibition of Cathepsins in Osteoclasts:

- **Objective:** To assess the effect of **LHVS** on osteoclast function.
- **Cell Line:** Wild-type osteoclasts.
- **Protocol:**
 - Culture osteoclasts under standard conditions.
 - Treat cells with **LHVS** at a concentration of 5 μ M for 2 hours.
 - Analyze for desired endpoints, such as the formation of actin rings. A 50% reduction in actin ring formation was observed under these conditions.[\[3\]](#)
 - Note: At this concentration, **LHVS** inhibits cathepsins K, L, S, and B.[\[3\]](#)

2. Inhibition of Cancer Cell Proliferation:

- **Objective:** To evaluate the effect of cathepsin S inhibition on cancer cell growth.
- **Cell Line:** MCF7 breast cancer cells.
- **Protocol:**

- Seed 4×10^4 cells per well in a 24-well plate and allow them to adhere overnight.
- Treat cells with **LHVS** at a concentration of 10 nM in 500 μ L of medium.
- Incubate for 72 hours at 37°C.
- Assess cell proliferation using a suitable method, such as CFSE staining and flow cytometry.[9]

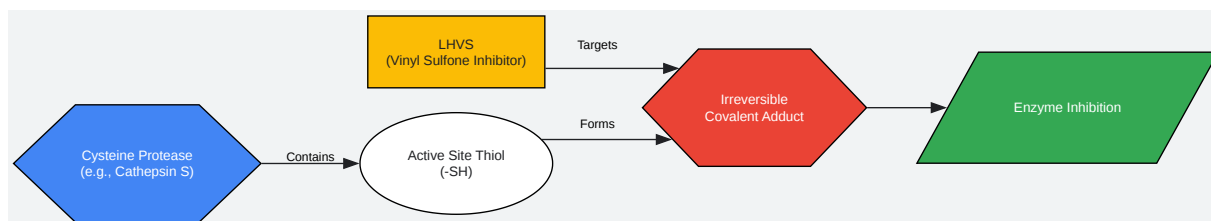
In Vivo Animal Studies

1. Neuropathic Pain Model in Rats:

- Objective: To assess the anti-hyperalgesic effects of **LHVS**.
- Animal Model: Rats with nerve injury-induced neuropathic pain.
- Protocol (Systemic Administration):
 - Administer **LHVS** via subcutaneous (SC) injection at doses ranging from 3-30 mg/kg.
 - This single administration produced a dose-dependent reversal of mechanical hyperalgesia.
- Protocol (Intrathecal Administration):
 - Deliver **LHVS** directly to the spinal cord via intrathecal injection.
 - A daily dose of 30-50 nmol per rat was shown to be antinociceptive and could reverse established mechanical hyperalgesia.[3]

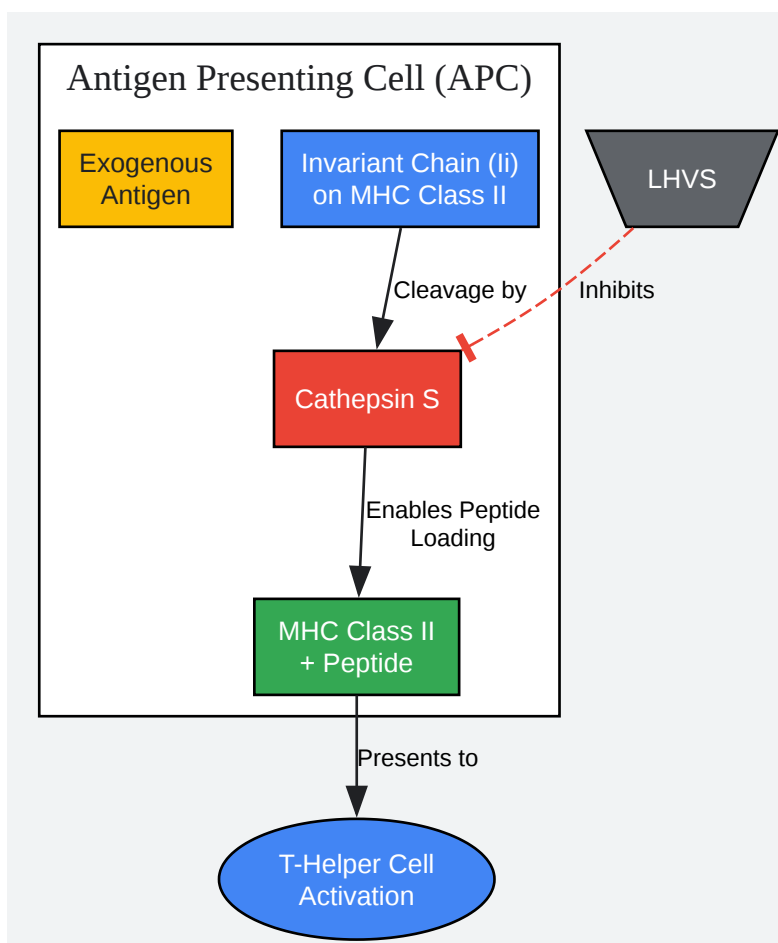
Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental logic related to the **LHVS** inhibitor.



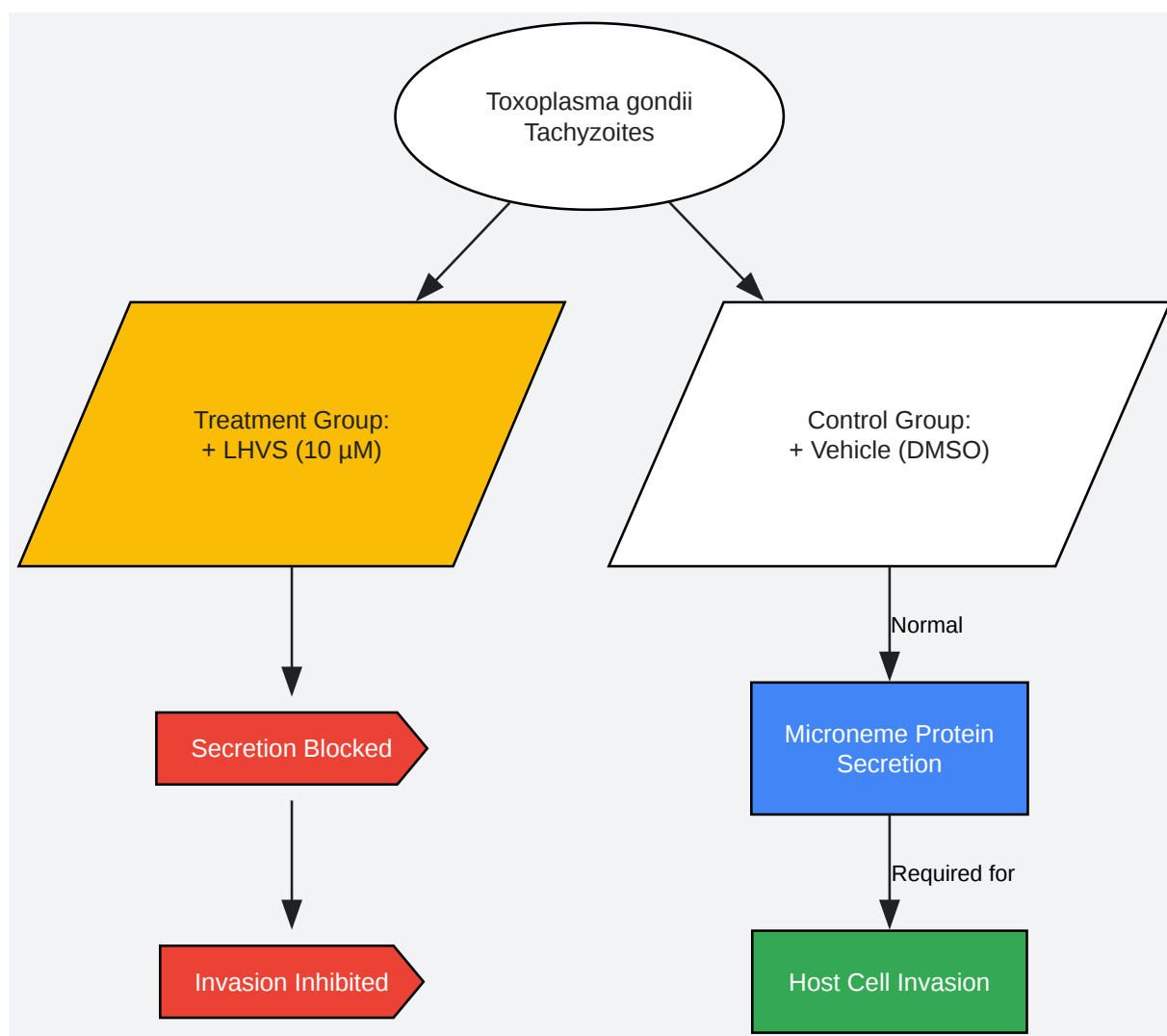
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Caption: Covalent inhibition mechanism of **LHVS** on cysteine proteases.



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Caption: Inhibition of antigen presentation by **LHVS** via Cathepsin S.



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Caption: Workflow for assessing **LHVS** effect on *T. gondii* invasion.

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